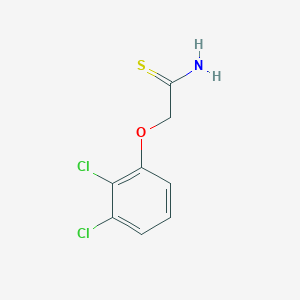

2-(2,3-Dichlorophenoxy)thioacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,3-Dichlorophenoxy)thioacetamide is an organic compound with the molecular formula C8H7Cl2NOS and a molecular weight of 236.12 g/mol It is characterized by the presence of a thioacetamide group attached to a dichlorophenoxy moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenoxy)thioacetamide typically involves the reaction of 2,3-dichlorophenol with thioacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,3-Dichlorophenoxy)thioacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioacetamide group to a thiol or amine.

Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

2-(2,3-Dichlorophenoxy)thioacetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of 2-(2,3-Dichlorophenoxy)thioacetamide involves its interaction with specific molecular targets. The thioacetamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,4-Dichlorophenoxy)thioacetamide

- 2-(3,4-Dichlorophenoxy)thioacetamide

- 2-(2,3-Dichlorophenoxy)acetamide

Uniqueness

2-(2,3-Dichlorophenoxy)thioacetamide is unique due to the specific positioning of the chlorine atoms on the phenoxy ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

2-(2,3-Dichlorophenoxy)thioacetamide, an organosulfur compound, has garnered attention in the field of biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its herbicidal properties, hepatotoxicity, and interactions with various biological targets.

Chemical Structure and Properties

This compound consists of a thioacetamide functional group and a dichlorophenoxy moiety. The compound's molecular formula is C₉H₈Cl₂NOS, which reflects its complex structure that contributes to its biological properties. The presence of the dichlorophenoxy group is particularly significant as it enhances the compound's herbicidal activity while also influencing its toxicity profile.

Herbicidal Properties

Research indicates that this compound exhibits herbicidal activity , making it a candidate for agricultural applications. The dichlorophenoxy group is known for its effectiveness in inhibiting plant growth by disrupting hormonal balance within plants. This property is particularly useful in developing selective herbicides that target specific weed species without harming crops.

Hepatotoxicity

Another critical aspect of this compound is its hepatotoxic potential . Studies have shown that thioacetamides can induce liver toxicity in experimental models, leading to conditions such as fibrosis and cirrhosis. The hepatotoxic effects are attributed to the compound's ability to induce oxidative stress and disrupt normal cellular functions within liver tissues.

The mechanisms underlying the biological activities of this compound are diverse:

- Nucleophilic Substitution Reactions : As a thioamide, it can undergo nucleophilic substitution reactions, which may lead to the formation of various derivatives with altered biological activities.

- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis in liver cells.

- Interaction with Biological Targets : Studies have indicated that this compound interacts with various enzymes and receptors, influencing metabolic pathways involved in cell growth and survival.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Thioacetamide | Basic thioamide structure | Known for hepatotoxicity effects |

| 2,4-Dichlorophenoxyacetic Acid | Contains a phenoxyacetic acid group | Widely used as a herbicide |

| 2-(4-Chloro-phenoxy)thioacetamide | Similar thioamide structure | Different halogen substitution pattern |

| 4-Chloro-3-methylphenylthioacetamide | Contains methyl substitution on phenyl | Variation in biological activity |

The presence of the dichlorophenoxy group in this compound differentiates it from other thioamides and phenoxy compounds, potentially enhancing its herbicidal properties while also contributing to its toxicity profile.

Case Studies

- Hepatotoxicity Study : In a controlled study involving rat models, administration of this compound resulted in significant liver damage characterized by elevated serum transaminases and histopathological changes indicative of fibrosis. This study highlighted the compound's potential to induce oxidative stress and liver injury .

- Herbicidal Efficacy Assessment : Field trials demonstrated that this compound effectively reduced weed biomass by over 70% compared to untreated controls. The results suggest its viability as a selective herbicide for use in agricultural settings .

Propiedades

IUPAC Name |

2-(2,3-dichlorophenoxy)ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NOS/c9-5-2-1-3-6(8(5)10)12-4-7(11)13/h1-3H,4H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJMNRAJDCNIMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555351 |

Source

|

| Record name | (2,3-Dichlorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115540-88-0 |

Source

|

| Record name | (2,3-Dichlorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.